molecular formula C12H16O2 B180477 3-Tert-butyl-4-methoxybenzaldehyde CAS No. 107430-92-2

3-Tert-butyl-4-methoxybenzaldehyde

Cat. No. B180477
Key on ui cas rn: 107430-92-2
M. Wt: 192.25 g/mol
InChI Key: KHDRYKVXOFJZGS-UHFFFAOYSA-N
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Patent
US04820389

Procedure details

99.4 g of 3-tert-butyl-4-methoxybenzaldehyde dimethyl acetal are refluxed in 300 g of water for 3 hours. This is followed by cooling down, and the residue is filtered off and dried, leaving 77.5 g of 3-tert-butyl-4-methoxybenzaldehyde (mp. 52°-53 C.), which corresponds to a yield of 96.7%.
Name
3-tert-butyl-4-methoxybenzaldehyde dimethyl acetal
Quantity
99.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:5]=1>O>[C:12]([C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[O:10][CH3:11])[CH:3]=[O:2])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
3-tert-butyl-4-methoxybenzaldehyde dimethyl acetal
Quantity
99.4 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OC)C(C)(C)C)OC
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling down
FILTRATION
Type
FILTRATION
Details
the residue is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 77.5 g
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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